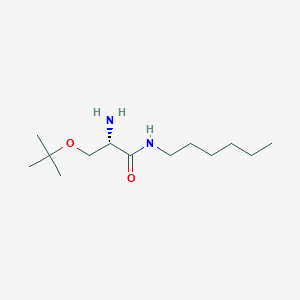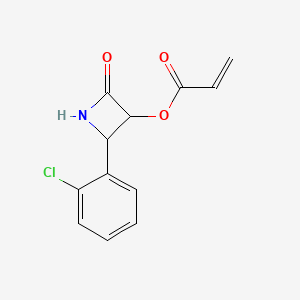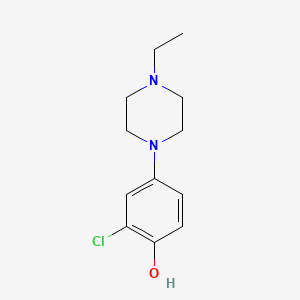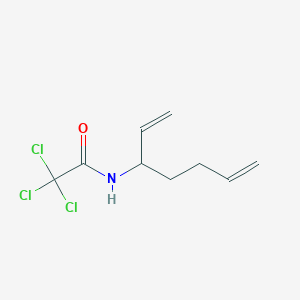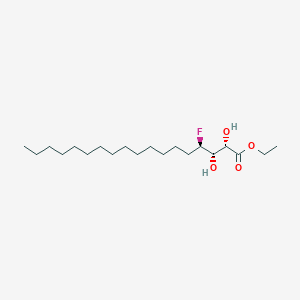![molecular formula C19H14N2 B14186321 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole CAS No. 922174-64-9](/img/structure/B14186321.png)
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethenyl group and a phenyl group attached to the indole core. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . The ethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, where halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indoles .
Aplicaciones Científicas De Investigación
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrido[3,2-b]indole: A related compound with a similar indole core but lacking the ethenyl and phenyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is unique due to the presence of both ethenyl and phenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from other indole derivatives and contribute to its specific applications in research and industry .
Propiedades
Número CAS |
922174-64-9 |
|---|---|
Fórmula molecular |
C19H14N2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
8-ethenyl-5-phenylpyrido[3,2-b]indole |
InChI |
InChI=1S/C19H14N2/c1-2-14-10-11-17-16(13-14)19-18(9-6-12-20-19)21(17)15-7-4-3-5-8-15/h2-13H,1H2 |
Clave InChI |
QEZIEXVIUFYLGI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=C(C=C1)N(C3=C2N=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


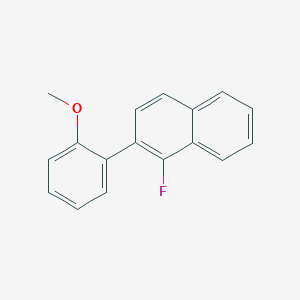
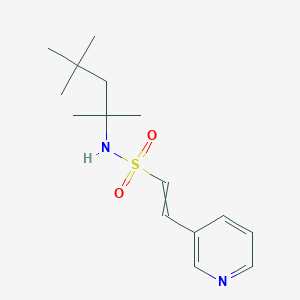
![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)


![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)
